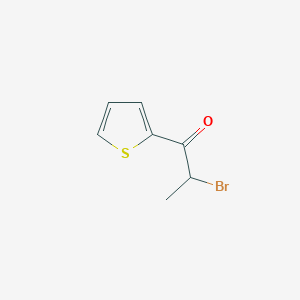

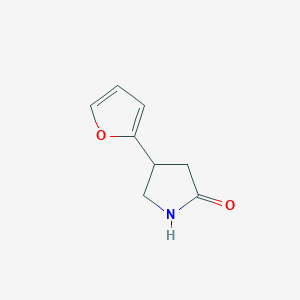

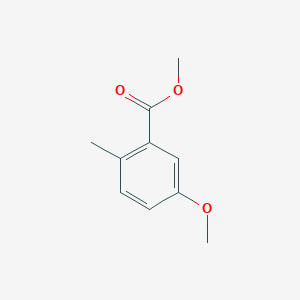

4-(Furan-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

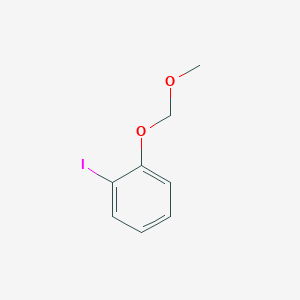

4-(Furan-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor

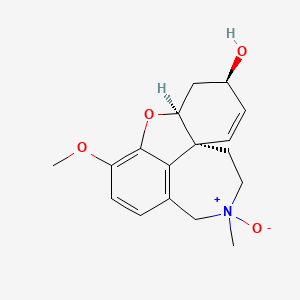

4-(Furan-2-yl)pyrrolidin-2-one derivatives have been explored for their potential in anticancer therapies. A study by Jeon et al. (2017) synthesized a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) using microwave-assisted methods. This compound was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity than etoposide, a commonly used topoisomerase II poison. This suggests a promising avenue for caspase 3-independent anticancer treatments (Jeon et al., 2017).

Synthesis of Novel Derivatives

Peng et al. (2020) reported on the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives. Their approach, using silver(I)-catalyzed cascade cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines, highlights the chemical versatility of this compound. This method offers advantages like high chemoselectivity and mild reaction conditions, contributing to the synthetic chemistry field (Peng et al., 2020).

Asymmetric Synthesis in Organic Chemistry

Bruyère et al. (2003) explored the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, followed by reduction. Their work in the asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones contributes to the development of enantio-enriched compounds, an important aspect of organic chemistry and drug development (Bruyère et al., 2003).

Supramolecular Gelators

Panja et al. (2018) designed and synthesized pyrrole and furan-based pyridine/pyridinium bisamides, including derivatives of this compound, for potential use as supramolecular gelators. These compounds exhibited metallogel formation and selective sensing abilities, showing promise in various applications, such as drug release and selective discrimination of amino acids (Panja et al., 2018).

Food-Related Maillard Reactions

Frank and Hofmann (2000) studied the influence of the carbohydrate moiety on the formation of chromophores during food-related Maillard reactions, involving compounds like 4-(pyrrolidin-1-yl)furan-2-one. This research contributes to a better understanding of food chemistry, particularly in the context of color and flavor development during cooking processes (Frank & Hofmann, 2000).

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as 4-(furan-2-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Result of Action

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

It is known that the synthesis of pyrrolidin-2-ones can be carried out under mild conditions without using a metal .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(furan-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRVTRBKUOZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539507 |

Source

|

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88221-11-8 |

Source

|

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)